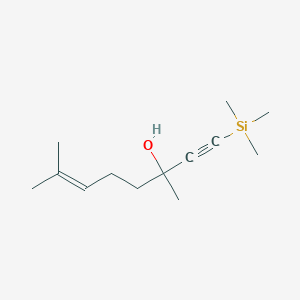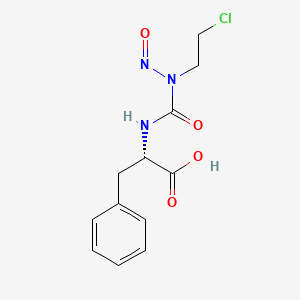![molecular formula C23H29N B14439813 1-[1-(4-Phenylphenyl)cyclohexyl]piperidine CAS No. 77415-81-7](/img/structure/B14439813.png)
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine is a chemical compound belonging to the class of arylcyclohexylamines. This compound is structurally characterized by a cyclohexyl ring substituted with a piperidine ring and a biphenyl moiety. It is known for its significant pharmacological effects, particularly in the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Phenylphenyl)cyclohexyl]piperidine typically involves the reaction of 4-phenylphenylmagnesium bromide with cyclohexanone to form the corresponding alcohol. This intermediate is then subjected to a dehydration reaction to yield the desired cyclohexyl derivative. The final step involves the reaction of this intermediate with piperidine under suitable conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, acting as a noncompetitive antagonist. This interaction leads to the inhibition of calcium ion influx, which in turn affects neurotransmitter release and neuronal excitability. Additionally, it may influence other neurotransmitter systems, including dopamine and serotonin pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phencyclidine (PCP): Shares a similar arylcyclohexylamine structure and pharmacological profile.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
Methoxetamine: A derivative of ketamine with similar effects.
Uniqueness
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine is unique due to its specific biphenyl substitution, which may confer distinct pharmacological properties compared to other arylcyclohexylamines. This structural variation can influence its binding affinity and selectivity for different receptor subtypes, potentially leading to unique therapeutic applications .
Propriétés
Numéro CAS |
77415-81-7 |
|---|---|
Formule moléculaire |
C23H29N |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
1-[1-(4-phenylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-12-14-22(15-13-21)23(16-6-2-7-17-23)24-18-8-3-9-19-24/h1,4-5,10-15H,2-3,6-9,16-19H2 |
Clé InChI |
XZRYYXBUPYYHPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



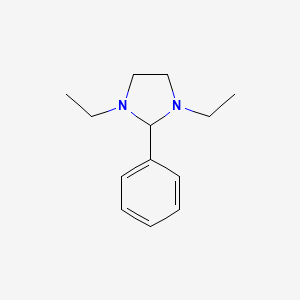
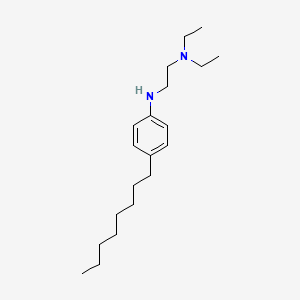


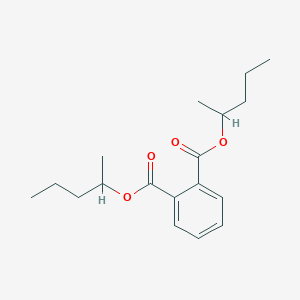
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
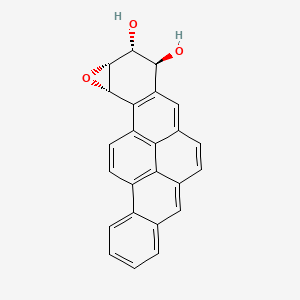
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)

